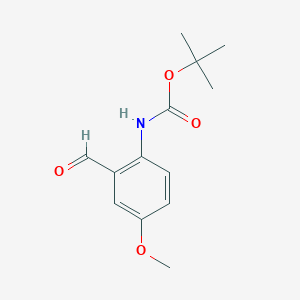

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves the formylation of a precursor compound, followed by esterification. One common method involves the use of dimethylformamide (DMF) as a solvent and reagent in the formylation step . The reaction conditions often include the use of a base such as potassium carbonate and a formylating agent like formic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: (2-Carboxy-4-methoxy-phenyl)-carbamic acid tert-butyl ester.

Reduction: (2-Hydroxymethyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive functional groups. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

Comparison with Similar Compounds

Similar Compounds

- (2-Formyl-4-methoxy-phenyl)-carbamic acid methyl ester

- (2-Formyl-4-methoxy-phenyl)-carbamic acid ethyl ester

- (2-Formyl-4-methoxy-phenyl)-carbamic acid isopropyl ester

Uniqueness

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and stability compared to other esters. This makes it particularly useful in certain synthetic applications where steric hindrance and stability are important factors.

Biological Activity

(2-Formyl-4-methoxy-phenyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound is classified as a carbamate derivative, which is known for its diverse biological activities. Its structure includes a formyl group and a methoxy substitution on a phenyl ring, contributing to its unique reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to interact with esterases and proteases, potentially altering their activity in cellular processes.

- Cell Signaling Modulation : It can influence key signaling pathways by modulating the activity of kinases and transcription factors involved in cell growth and differentiation. This modulation can lead to altered gene expression patterns, impacting cellular metabolism and proliferation .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may suppress inflammatory responses by inhibiting the activation of NF-kappa-B and activating AP-1 pathways, which are crucial in regulating immune responses .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Potential : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Antiviral Activity : There are indications that this compound may possess antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is vital in neurodegenerative diseases like Alzheimer's .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency against these cells.

- Inflammatory Response Modulation : In a model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential utility in managing inflammatory diseases.

- Neuroprotection in Animal Models : Research involving animal models of Alzheimer's disease showed that administration of the compound reduced amyloid-beta toxicity in neuronal cultures, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(2-formyl-4-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11-6-5-10(17-4)7-9(11)8-15/h5-8H,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUGPPHGUHDVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.